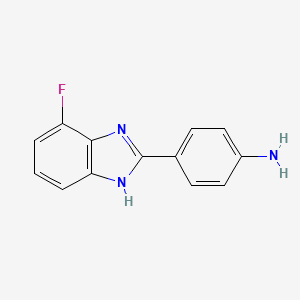

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Descripción general

Descripción

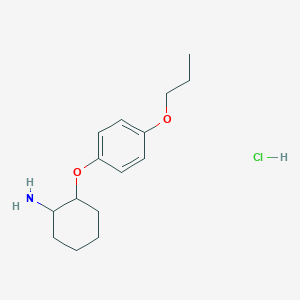

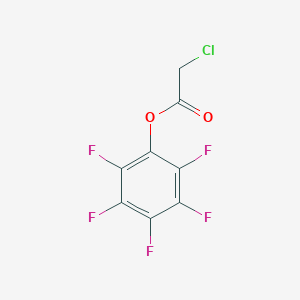

“4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the molecular formula C13H10FN3. It is used for research purposes . The compound has a molecular weight of 227.24 g/mol .

Molecular Structure Analysis

The molecular structure of “4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” consists of a benzodiazole ring attached to an aniline group via a single bond . The benzodiazole ring contains a fluorine atom .Physical And Chemical Properties Analysis

“4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a powder at room temperature . It has a molecular weight of 227.24 g/mol . Unfortunately, the available data does not provide more detailed physical and chemical properties .Aplicaciones Científicas De Investigación

Rapid and Efficient Synthesis

- Synthesis of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles : A study demonstrates the synthesis of a new series of benzimidazoles using microwave heating, starting from compounds including 4-fluoro-1H-1,3-benzodiazol-2-yl derivatives. This process involves the reduction of nitroaniline derivatives and highlights the efficiency and rapidity of microwave-assisted synthesis in producing complex organic compounds (Menteşe et al., 2015).

Antimicrobial Activity Studies

- Synthesis of Eperezolid-Like Molecules : Another research focuses on synthesizing eperezolid-like molecules from 3,4-difluoro nitrobenzene, which were then converted to various derivatives. These compounds were evaluated for their antimicrobial activities, showing high anti-Mycobacterium smegmatis activity. This indicates the potential of fluoroaniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).

Antitumor Activity Screening

- Antitumor Benzothiazoles : Research into the synthesis of mono- and difluorinated benzothiazoles from precursor thiobenzanilides explored their cytotoxicity in various human cell lines. These compounds demonstrated potent in vitro activity against certain cancer cell lines, suggesting their potential as anticancer agents. The study highlights the role of fluorination in enhancing the pharmacological profile of benzothiazoles (Hutchinson et al., 2001).

Fluorescent Chemosensor Development

- Turn-On Fluorescent Chemosensors : A study on the design of anthracene and pyrene integrated benzimidazole derivatives as chemosensors demonstrated their high selectivity and sensitivity towards Al3+ ions. This research points to the application of fluoroaniline derivatives in developing fluorescent probes for metal ion detection in living cells, showcasing the versatility of these compounds in sensor technology (Shree et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Propiedades

IUPAC Name |

4-(4-fluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKPGWFKTVJBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)